Fmoc-N-Me-Arg(Pbf)-OH

Descripción general

Descripción

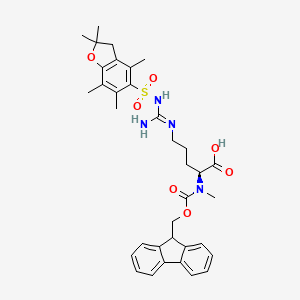

Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH: is a modified amino acid derivative used extensively in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a methylated arginine residue, and a pentamethylbenzyl (Pbf) protecting group. This combination of functional groups makes it a valuable building block in the synthesis of peptides and proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH typically involves the protection of the arginine side chain with the pentamethylbenzyl group, followed by the introduction of the Fmoc group to the amino terminus. The process generally includes the following steps:

Protection of Arginine: The guanidino group of arginine is protected using the pentamethylbenzyl group under acidic conditions.

Methylation: The amino group of arginine is methylated using methylating agents such as methyl iodide.

Fmoc Protection: The Fmoc group is introduced to the amino terminus using Fmoc chloride in the presence of a base like diisopropylethylamine.

Industrial Production Methods: Industrial production of Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Fmoc group using piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Side Chain Deprotection: Removal of the pentamethylbenzyl group using trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

Coupling Reactions: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

Side Chain Deprotection: TFA in the presence of scavengers like water or triisopropylsilane (TIS).

Major Products:

Fmoc Deprotection: N-Methyl-Arginine(Pentamethylbenzyl)-OH.

Coupling Reactions: Peptides with N-Methyl-Arginine(Pentamethylbenzyl)-OH incorporated.

Side Chain Deprotection: Peptides with N-Methyl-Arginine.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Peptide Synthesis

- Fmoc-N-Me-Arg(Pbf)-OH serves as a crucial building block in the solid-phase peptide synthesis (SPPS) process. Its unique structure allows for high stability and efficiency during the assembly of complex peptides . The incorporation of N-methylation enhances the conformational rigidity of peptides, which can be essential for their biological activity.

2. Drug Development

- This compound is instrumental in designing peptide-based drugs, especially those targeting specific receptors. For instance, it has been utilized to synthesize neurotensin analogs for positron emission tomography (PET) imaging agents targeting neurotensin receptors associated with various cancers . Furthermore, it has been involved in developing inhibitors for nicotinamide N-methyltransferase, a potential therapeutic target for various diseases .

3. Biological Studies

- This compound aids in studying protein-protein interactions and enzyme functions. Its ability to modify receptor activities has been demonstrated in research focusing on melanocortin receptors, where variations at the arginine position significantly affected receptor potency and selectivity .

4. Material Science

- The compound's properties facilitate the creation of peptide-based materials with unique characteristics. For example, it has been explored for synthesizing cyclic peptides linked by disulfide bonds, which are crucial for developing stable biomaterials .

Case Studies

Case Study 1: Peptide Interaction Studies

Research indicated that peptides incorporating this compound could effectively modulate receptor activities. A study on melanocortin receptors showed that modifications at the Arg position led to significant changes in receptor potency and selectivity .

Case Study 2: Synthesis Challenges

A study highlighted the challenges associated with incorporating this compound into growing peptide chains during SPPS. It emphasized optimizing reaction conditions to enhance the incorporation efficiency of this amino acid derivative while maintaining high purity and yield .

Mecanismo De Acción

The mechanism of action of peptides containing N-Methyl-Arginine residues involves the interaction with specific molecular targets, such as enzymes or receptors. The methylation of the arginine residue can enhance the binding affinity and selectivity of the peptide to its target. This modification can also influence the peptide’s stability and resistance to proteolytic degradation.

Comparación Con Compuestos Similares

Fmoc-Arginine(Pentamethylbenzyl)-OH: Similar structure but without the methylation of the arginine residue.

Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH: Similar structure but with different protecting groups.

Uniqueness: Fmoc-N-Methyl-Arginine(Pentamethylbenzyl)-OH is unique due to the combination of the Fmoc group, methylated arginine, and pentamethylbenzyl protecting group. This combination provides distinct advantages in peptide synthesis, including selective deprotection and enhanced stability.

Actividad Biológica

Fmoc-N-Me-Arg(Pbf)-OH is a specialized compound that plays a significant role in peptide synthesis and has various biological applications. This article explores its biological activity, focusing on its synthesis, applications in drug discovery, and potential therapeutic uses.

Overview of this compound

This compound is an N-methylated arginine derivative protected by the Fmoc (9-fluorenylmethyloxycarbonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups. These protective groups facilitate the synthesis of peptides while minimizing side reactions. The compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with various coupling strategies and its ability to introduce specific modifications into peptide sequences.

1. Peptide Synthesis and Modifications

This compound is utilized in synthesizing peptide antagonists targeting integrin α4β7, which is involved in inflammatory responses and cancer metastasis. The compound allows for the incorporation of penicillamine residues, enhancing the antagonist properties of synthesized peptides. Techniques such as cyclization to form disulfide bonds and conjugation via linkers are employed to create both monomeric and dimeric forms of these antagonists .

2. Imaging Applications

One of the most promising applications of this compound is in positron emission tomography (PET) imaging. The compound has been used to synthesize neurotensin analogs that target neurotensin receptors (NTS1), which are overexpressed in various tumors such as pancreatic adenocarcinoma and colorectal carcinoma. These analogs demonstrate high affinity and metabolic stability, making them suitable candidates for tumor imaging .

Table 1: Summary of Biological Applications

| Application | Description |

|---|---|

| Peptide Synthesis | Facilitates the creation of peptide antagonists for integrin α4β7 |

| Tumor Imaging | Used in synthesizing neurotensin analogs for PET imaging |

| Drug Discovery | Enables development of novel therapeutics through peptide modification |

Case Study 1: Neurotensin Analog Synthesis

In a study focusing on neurotensin analogs, this compound was employed to modify the N-terminus of neurotensin peptides. The resulting analogs retained high binding affinity for NTS1 receptors and exhibited favorable pharmacokinetics in vivo, demonstrating significant tumor uptake with rapid clearance from non-target tissues .

Case Study 2: Integrin Targeting

Another study highlighted the use of this compound in synthesizing cyclic peptides that act as antagonists for integrin α4β7. These peptides were shown to inhibit cell adhesion effectively, showcasing their potential as therapeutic agents in inflammatory diseases .

Research Findings

Recent research has demonstrated that this compound not only facilitates efficient peptide synthesis but also enhances the biological activity of the resulting peptides. For instance:

- High Affinity : Peptides synthesized using this compound showed binding affinities in the nanomolar range for their respective targets.

- Metabolic Stability : The incorporation of N-methylation improved the metabolic stability of peptides, reducing degradation rates in biological systems .

- Versatile Applications : The compound's ability to undergo bioorthogonal conjugation allows for diverse modifications without interfering with biological functions, making it suitable for various research applications .

Propiedades

IUPAC Name |

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGKXARLCPKZHJ-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913733-27-4 | |

| Record name | Fmoc-N-Me-Arg(Pbf)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.